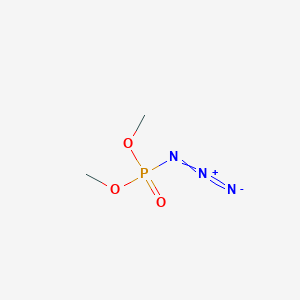
Phosphorazidic acid dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorazidic acid dimethyl ester is a versatile and highly reactive compound that has been widely used in scientific research. It is a colorless and odorless liquid that is soluble in water and organic solvents. The compound is synthesized by reacting dimethylamine with phosphoryl azide, and the resulting product has found numerous applications in biological and chemical research.
Mécanisme D'action
The mechanism of action of phosphorazidic acid dimethyl ester involves the formation of covalent bonds between the compound and other molecules. The compound can react with nucleophiles, such as amino or carboxyl groups, to form stable covalent bonds. This reaction can result in the crosslinking of proteins or the modification of nucleic acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of phosphorazidic acid dimethyl ester depend on the specific application and the molecules it interacts with. In general, the compound can modify the structure and function of proteins and nucleic acids, which can affect various cellular processes. For example, crosslinking of proteins can affect protein-protein interactions, protein stability, and enzyme activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using phosphorazidic acid dimethyl ester in lab experiments is its high reactivity and specificity. The compound can selectively react with nucleophiles, which allows for precise modification of proteins or nucleic acids. Additionally, the compound is relatively easy to synthesize and purify, which makes it accessible to most labs.
However, there are also limitations to using phosphorazidic acid dimethyl ester. One of the primary limitations is its potential toxicity and explosiveness. The compound can be hazardous if not handled properly, and it can also react with other compounds to form explosive byproducts. Additionally, the crosslinking reaction can be irreversible, which can limit the ability to study dynamic processes.
Orientations Futures
There are many potential future directions for the use of phosphorazidic acid dimethyl ester in scientific research. One area of interest is the development of new crosslinking strategies that can be used to study protein-protein interactions or protein-DNA interactions in live cells. Another area of interest is the development of new purification techniques that can be used to isolate crosslinked proteins or nucleic acids. Finally, there is also interest in exploring the potential therapeutic applications of phosphorazidic acid dimethyl ester, particularly in the area of targeted protein modification.
Méthodes De Synthèse
The synthesis of phosphorazidic acid dimethyl ester involves the reaction of dimethylamine with phosphoryl azide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the formation of explosive byproducts. The resulting compound is then purified using various techniques, such as distillation, recrystallization, or chromatography.
Applications De Recherche Scientifique
Phosphorazidic acid dimethyl ester has found numerous applications in scientific research, particularly in the fields of biochemistry and molecular biology. One of its primary uses is as a crosslinking agent for proteins and nucleic acids. The compound can react with amino and carboxyl groups in proteins to form stable covalent bonds, which can be used to study protein-protein interactions or protein-DNA interactions.
Propriétés
IUPAC Name |
[azido(methoxy)phosphoryl]oxymethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N3O3P/c1-7-9(6,8-2)5-4-3/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZJBKFILDMTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(N=[N+]=[N-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N3O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphorazidic acid dimethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3018853.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-bromo-2-fluorobenzamide](/img/structure/B3018857.png)
![3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3018858.png)
![methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate](/img/structure/B3018859.png)
![4-(N,N-diethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018860.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2-chlorobenzoate](/img/structure/B3018864.png)




![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3018871.png)